molecular formula C21H16FN3O3 B1665624 3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine

3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine

Cat. No.: B1665624
M. Wt: 377.4 g/mol
InChI Key: NKMPZFCFXCJBEY-GOSISDBHSA-N
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Description

AG-17724: is a potent inhibitor of peptidyl-prolyl isomerase, specifically targeting the NIMA-interacting 1 enzyme.

Preparation Methods

Synthetic Routes and Reaction Conditions: AG-17724 is synthesized through a multi-step process involving the coupling of a naphthalene-2-carbonyl group with a benzimidazole derivative. The key steps include:

Industrial Production Methods: Industrial production of AG-17724 follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

Chemical Reactions Analysis

Types of Reactions: AG-17724 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluoro and carbonyl groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution with an amine can yield an amide derivative, while reduction can lead to the formation of a reduced benzimidazole .

Scientific Research Applications

AG-17724 has a wide range of applications in scientific research:

Mechanism of Action

AG-17724 exerts its effects by inhibiting the catalytic activity of peptidyl-prolyl isomerase, specifically targeting the NIMA-interacting 1 enzyme. This inhibition disrupts the isomerization of proline residues in proteins, affecting their folding and function. The molecular targets include key proteins involved in cell cycle regulation and apoptosis pathways .

Comparison with Similar Compounds

Uniqueness of AG-17724: AG-17724 stands out due to its high potency and specificity for the NIMA-interacting 1 enzyme. Its unique structural features, such as the fluoro and naphthalene groups, contribute to its strong binding affinity and inhibitory activity .

Properties

IUPAC Name

(2R)-3-(6-fluoro-1H-benzimidazol-2-yl)-2-(naphthalene-2-carbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3/c22-15-7-8-16-17(10-15)24-19(23-16)11-18(21(27)28)25-20(26)14-6-5-12-3-1-2-4-13(12)9-14/h1-10,18H,11H2,(H,23,24)(H,25,26)(H,27,28)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMPZFCFXCJBEY-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)N[C@H](CC3=NC4=C(N3)C=C(C=C4)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Reactant of Route 2
Reactant of Route 2
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Reactant of Route 3
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Reactant of Route 4
Reactant of Route 4
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Reactant of Route 5
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine
Reactant of Route 6
3-(6-Fluoro-1h-Benzimidazol-2-Yl)-N-(Naphthalen-2-Ylcarbonyl)-D-Alanine

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